molecular formula C19H22N4O6 B15002754 5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B15002754
M. Wt: 402.4 g/mol
InChI Key: IXLMWYVEYGQIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: Various substituents can be introduced to the spiro structure through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione include:

The uniqueness of 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione lies in its spiro structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C19H22N4O6

Molecular Weight

402.4 g/mol

IUPAC Name

1-tert-butyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C19H22N4O6/c1-18(2,3)22-16(25)19(15(24)20-17(22)26)9-11-8-12(23(27)28)4-5-13(11)21-6-7-29-10-14(19)21/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,20,24,26)

InChI Key

IXLMWYVEYGQIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.